

# An In-depth Technical Guide to 4-((tert-butyldimethylsilyloxy)methyl)aniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                       |
|----------------|-------------------------------------------------------|
|                | 4-((Tert-<br>butyldimethylsilyloxy)methyl)anilin<br>e |
| Compound Name: |                                                       |
| Cat. No.:      | B041311                                               |

[Get Quote](#)

CAS Number: 131230-76-7

This technical guide provides a comprehensive overview of **4-((tert-butyldimethylsilyloxy)methyl)aniline**, a key building block in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications in the development of bioactive molecules.

## Physicochemical and Compound Data

**4-((tert-butyldimethylsilyloxy)methyl)aniline** is a versatile intermediate, and its properties are summarized below. The tert-butyldimethylsilyl (TBS) ether group serves as a sterically hindered and robust protecting group for the primary alcohol of the (4-aminophenyl)methanol precursor, allowing for selective reactions at the aniline moiety.

| Property          | Value                                | Source              |
|-------------------|--------------------------------------|---------------------|
| CAS Number        | 131230-76-7                          | <a href="#">[1]</a> |
| Molecular Formula | C <sub>13</sub> H <sub>23</sub> NOSi | <a href="#">[1]</a> |
| Molecular Weight  | 237.41 g/mol                         | <a href="#">[1]</a> |
| Boiling Point     | 305.0 ± 17.0 °C at 760 mmHg          | <a href="#">[1]</a> |
| Density           | 1.0 ± 0.1 g/cm <sup>3</sup>          | <a href="#">[1]</a> |
| Flash Point       | 138.3 ± 20.9 °C                      | <a href="#">[1]</a> |
| Purity            | Typically ≥95%                       | <a href="#">[1]</a> |

## Synthesis of 4-((tert-butylidimethylsilyloxy)methyl)aniline

The synthesis of **4-((tert-butylidimethylsilyloxy)methyl)aniline** is typically achieved in a two-step process, starting from the commercially available 4-nitrobenzyl alcohol. The first step involves the reduction of the nitro group to an amine, yielding (4-aminophenyl)methanol. This intermediate is then protected as its tert-butyldimethylsilyl ether.

## Experimental Protocols

### Step 1: Synthesis of (4-aminophenyl)methanol

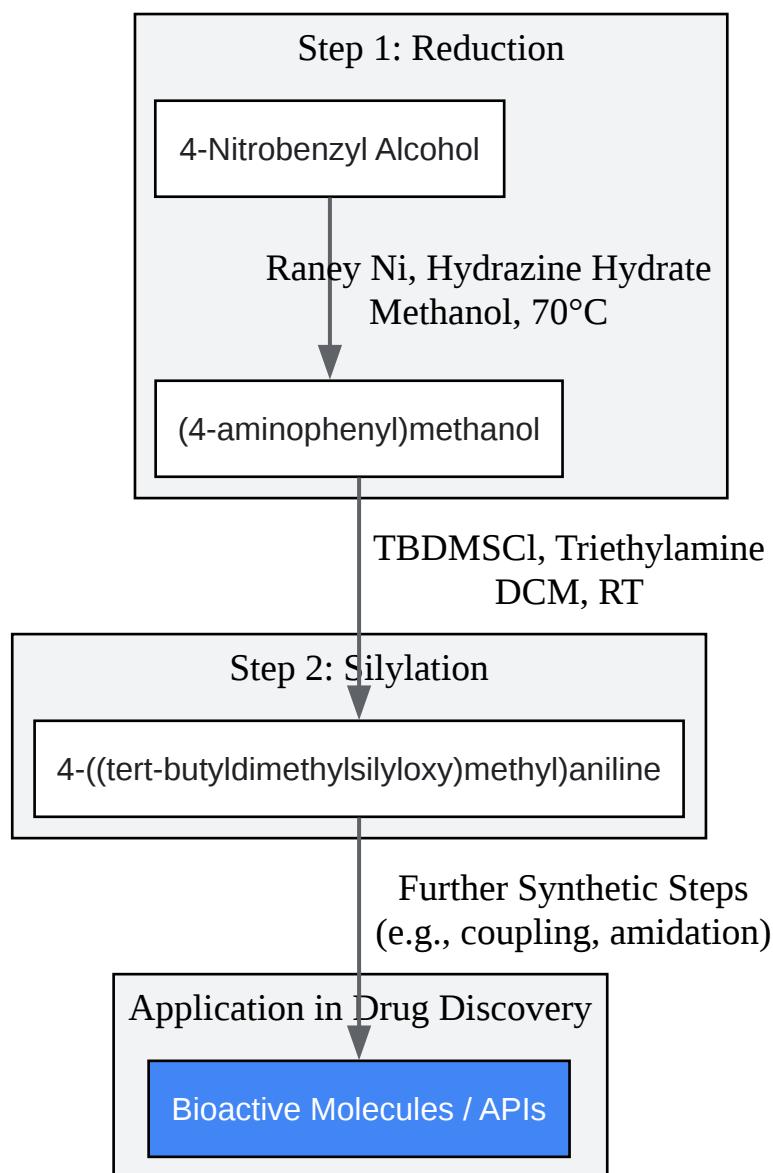
This procedure outlines the reduction of 4-nitrobenzyl alcohol to (4-aminophenyl)methanol.[\[2\]](#)

- Materials: 4-nitrobenzyl alcohol, methanol, Raney nickel, hydrazine hydrate, ethyl acetate, saturated sodium chloride solution, anhydrous sodium sulfate.
- Procedure:
  - In a reaction vessel, dissolve 15.3 g (0.1 mol) of 4-nitrobenzyl alcohol in 100 mL of methanol.
  - Add 0.5 g of Raney nickel to the solution.

- Heat the mixture to 50°C with stirring.
- Slowly add 33.75 g (0.5 mol) of hydrazine hydrate dropwise.
- After the addition is complete, increase the temperature to 70°C and reflux the mixture for 3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and filter off the Raney nickel catalyst.
- Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.
- Dissolve the residue in 150 mL of ethyl acetate and wash the organic layer three times with a saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to yield (4-aminophenyl)methanol.

### Step 2: Synthesis of **4-((tert-butyldimethylsilyloxy)methyl)aniline**

This protocol describes the silylation of the benzylic alcohol of (4-aminophenyl)methanol.[\[3\]](#)[\[4\]](#)


- Materials: (4-aminophenyl)methanol, anhydrous dichloromethane (DCM), triethylamine (or imidazole), tert-butyldimethylsilyl chloride (TBDMSCl), deionized water, brine, anhydrous magnesium sulfate.
- Procedure:
  - Dissolve (4-aminophenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the solution to 0°C in an ice bath.
  - Add triethylamine (1.1 eq) or imidazole (1.2 eq) to the solution.
  - Slowly add a solution of TBDMSCl (1.05 eq) in anhydrous DCM to the reaction mixture.

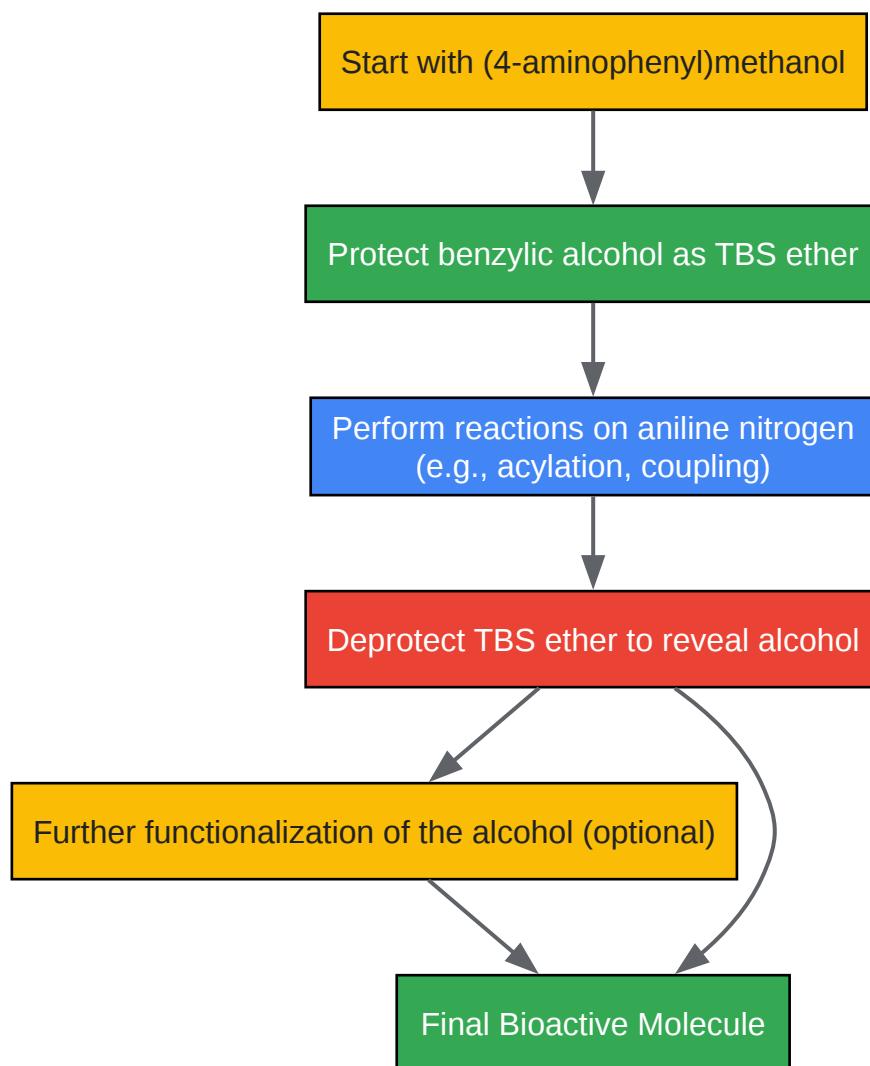
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction with deionized water and transfer the mixture to a separatory funnel.
- Separate the organic layer, and wash it sequentially with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **4-((tert-butyldimethylsilyloxy)methyl)aniline**.

## Synthetic Workflow and Applications in Drug Discovery

While there is limited publicly available information on the direct biological activity of **4-((tert-butyldimethylsilyloxy)methyl)aniline**, its primary application is as a crucial intermediate in the synthesis of more complex bioactive molecules and active pharmaceutical ingredients (APIs).<sup>[5]</sup> The aniline functional group is a common scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets.

The presence of the TBS-protected hydroxymethyl group at the para-position provides a valuable synthetic handle for further molecular elaboration after reactions involving the aniline nitrogen. This strategic protection allows for the selective modification of the aniline core, which is a common approach in the development of kinase inhibitors and other targeted therapies.




[Click to download full resolution via product page](#)

Synthetic workflow for **4-((tert-butyldimethylsilyloxy)methyl)aniline** and its application.

## Logical Relationship in Synthetic Strategy

The use of **4-((tert-butyldimethylsilyloxy)methyl)aniline** in a synthetic route allows for a logical progression of reactions. The robust TBS protecting group is stable to a wide range of reaction conditions that might be employed to modify the aniline functionality, such as acylation, alkylation, or coupling reactions. Once the desired modifications on the aniline nitrogen are complete, the TBS group can be selectively removed under mild acidic conditions (e.g., with

TBAF or acetic acid) to unmask the primary alcohol for further derivatization if needed. This protection-deprotection strategy is a cornerstone of modern organic synthesis and is critical in the multi-step synthesis of complex drug molecules.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-((tert-Butyldimethylsilyloxy)methyl)aniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(tert-Butyldimethylsiloxy)aniline (111359-74-1) for sale [vulcanchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. introduction to products [chemshuttle.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-((tert-butyldimethylsilyloxy)methyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041311#cas-number-for-4-tert-butyldimethylsilyloxy-methyl-aniline]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)